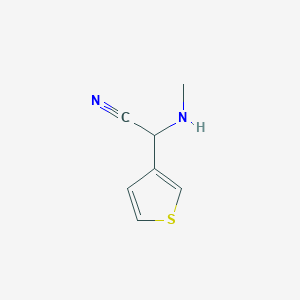![molecular formula C28H35N3O2S2 B12128202 N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2Z)-4-[4-(azepan-1-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un anillo de tiazol, un grupo sulfonilo y un anillo de azepan, lo que lo convierte en una molécula única con interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(2Z)-4-[4-(azepan-1-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina normalmente implica múltiples pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar a través de la síntesis de tiazol de Hantzsch, que implica la reacción de α-halocetonas con tioamidas en condiciones ácidas.
Introducción del grupo sulfonilo: El grupo sulfonilo se puede introducir mediante reacciones de sulfonilación, donde un cloruro de sulfonilo reacciona con una amina en presencia de una base.
Formación del anillo de azepan: El anillo de azepan se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados.
Reacciones de acoplamiento:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(2Z)-4-[4-(azepan-1-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes para la sustitución electrófila, nucleófilos para la sustitución nucleófila.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda o ligando en ensayos bioquímicos.
Medicina: Investigación de sus propiedades farmacológicas para posibles aplicaciones terapéuticas.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual N-[(2Z)-4-[4-(azepan-1-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir transducción de señales, procesos metabólicos o regulación de la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(2Z)-4-[4-(morfolin-4-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina
- N-[(2Z)-4-[4-(piperidin-1-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina
Singularidad
N-[(2Z)-4-[4-(azepan-1-ilsulfonil)fenil]-3-ciclohexil-1,3-tiazol-2(3H)-ilideno]-4-metil anilina es única debido a la presencia del anillo de azepan, que imparte propiedades químicas distintas y potenciales actividades biológicas en comparación con compuestos similares con diferentes estructuras de anillo.
Propiedades
Fórmula molecular |
C28H35N3O2S2 |
|---|---|
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-N-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H35N3O2S2/c1-22-11-15-24(16-12-22)29-28-31(25-9-5-4-6-10-25)27(21-34-28)23-13-17-26(18-14-23)35(32,33)30-19-7-2-3-8-20-30/h11-18,21,25H,2-10,19-20H2,1H3 |
Clave InChI |
QGNYZOTYYVDXBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128120.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)

![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)


![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)



![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)

